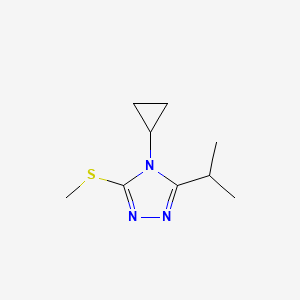
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole, also known as CMPT, is a triazole compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole is not fully understood. However, studies have shown that it inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes. Inhibition of GSK-3β has been linked to the regulation of apoptosis, inflammation, and other cellular processes.
Biochemical and Physiological Effects
Studies have shown that 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and has been studied for its potential use in treating neurological disorders. Additionally, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential use in certain applications. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole research. First, more studies are needed to fully understand its mechanism of action and potential therapeutic uses. Second, studies should be conducted to determine its safety and efficacy in humans. Third, researchers should explore the potential use of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to determine the optimal dosage and administration of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole for various diseases.
Conclusion
In conclusion, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole is a triazole compound that has gained significant attention in scientific research. It has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and treating inflammation and neurological disorders. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses. With further research, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole may prove to be a valuable tool in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole involves the reaction of 3-methylthiopropionic acid with cyclopropylmethylamine to form 4-cyclopropyl-3-methylsulfanyl-1,2,4-triazole-5-carboxylic acid. This intermediate is then treated with isobutyl chloroformate to yield the final product, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole.
Applications De Recherche Scientifique
4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has been studied for its potential therapeutic uses in various diseases. In cancer research, 4-Cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory properties and potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-cyclopropyl-3-methylsulfanyl-5-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-6(2)8-10-11-9(13-3)12(8)7-4-5-7/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOZSPRQTKIFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

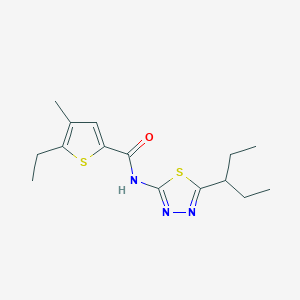
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)
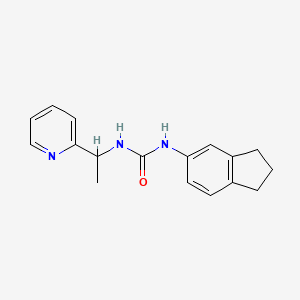
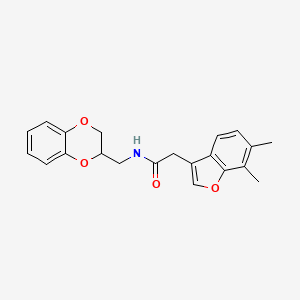
![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)
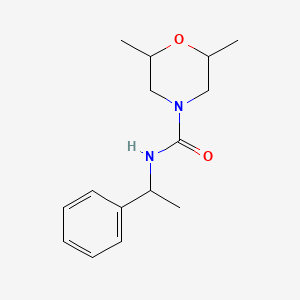
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
![5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)
![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)